molecular formula C9H5ClO2 B038910 Benzo[b]furan-3-carbonyl chloride CAS No. 111964-21-7

Benzo[b]furan-3-carbonyl chloride

Cat. No. B038910
M. Wt: 180.59 g/mol
InChI Key: YUHWSRVMUQSCNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, often involves palladium-catalyzed coupling reactions. For instance, 2,3-disubstituted benzo[b]furans can be synthesized using a palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization (Yue, Yao, & Larock, 2005). Another method involves FeCl3-mediated ring closure of alpha-aryl ketones, demonstrating the versatility of metal-mediated reactions in forming the benzo[b]furan core (Liang et al., 2009).

Molecular Structure Analysis

The molecular structure of benzo[b]furan derivatives is critical for their chemical behavior. Structural studies using X-ray crystallography and computational methods provide insights into the arrangement of atoms within these molecules and the implications for their reactivity and properties (Drzewiecka et al., 2012).

Chemical Reactions and Properties

Benzo[b]furans undergo various chemical reactions, highlighting their reactivity and utility in organic synthesis. For example, the electrophilic aromatic reactivities of benzo[b]furan derivatives have been studied through the pyrolysis of 1-arylethyl esters, revealing insights into the reactivity of different positions on the benzo[b]furan ring (Amin & Taylor, 1978). Additionally, novel Pd(II)-mediated cascade carboxylative annulation methods have been developed to construct benzo[b]furan-3-carboxylic acids, demonstrating the compound's potential as a versatile intermediate (Liao et al., 2005).

Scientific Research Applications

  • Synthesis of Natural Products with Benzo[b]furan Skeleton : Luetjens and Scammells (1998) developed a novel synthetic strategy for preparing natural products possessing a benzo[b]furan skeleton, such as XH-14 and ailanthoidol. This study demonstrates the compound's utility in synthesizing complex natural products (Luetjens & Scammells, 1998).

  • Anticancer and Antiangiogenic Activity : Romagnoli et al. (2015) found that novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited promising anticancer and antiangiogenic activity, with specific compounds showing significant efficacy. This highlights the potential of benzo[b]furan-3-carbonyl chloride in developing cancer treatments (Romagnoli et al., 2015).

  • Photochemical Synthesis Method : Protti, Fagnoni, and Albini (2012) described a one-step, metal-free photochemical reaction for the environmentally friendly synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This method offers a cost-effective alternative to traditional synthesis approaches (Protti, Fagnoni, & Albini, 2012).

  • Palladium-mediated Synthesis : Hu and Yang (2001) developed a palladium-mediated intramolecular carbonylative annulation method to synthesize benzo[b]furo[3,4-d]furan-1-ones. This approach efficiently generates functionalized compounds, showing the versatility of benzo[b]furan-3-carbonyl chloride in organic synthesis (Hu & Yang, 2001).

  • Facile Synthesis of Naphthofurans and Benzodifurans : Park and Jeong (2005) demonstrated a base-catalyzed cyclization method for synthesizing regio-isomeric naphthofurans and benzodifurans from o-alkoxybenzoylarenes. This study provides valuable insights for developing new synthetic methods using benzo[b]furan derivatives (Park & Jeong, 2005).

Safety And Hazards

Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .

properties

IUPAC Name

1-benzofuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHWSRVMUQSCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515518
Record name 1-Benzofuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3-carbonyl chloride

CAS RN

111964-21-7
Record name 1-Benzofuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzofuran-3-carboxylic acid (1.00 g, 6.17 mmol) was suspended in methylene chloride (20 mL), and oxalyl chloride (1.08 mL, 12.34 mmol) was added dropwise. To this reaction liquor, a catalytic amount of DMF (one drop) was added, and the reaction liquor was stirred for one hour at room temperature. The solvent was distilled off under reduced pressure, to obtain benzofuran-3-carboxylic acid chloride as a solid. The obtained acid chloride was suspended in 1,2-dichloroethane (20 mL), and (4-amino-3-chlorophenyl)acetic acid ethyl ester hydrochloride (1.54 g, 6.17 mmol) was added. The mixture was heated and stirred for 20 hours. The mixture was left to cool naturally to room temperature, and then the solvent was distilled off under reduced pressure. The obtained residue was purified by flash column chromatography (Flash Chromatography System from Biotage AB, column size: 40S, elution solvent: n-hexane:ethyl acetate=95:5 to 75:25), to obtain the title compound (2.08 g, 94%) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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